molecular formula C18H18N4O3 B3015396 2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1448061-18-4

2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B3015396
CAS No.: 1448061-18-4
M. Wt: 338.367
InChI Key: QXHNZSPTYGFNSS-UHFFFAOYSA-N
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Description

The compound “2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a 1,2-dihydropyridine ring, which is a common structure in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in acidic solution . The carbonyl group is protonated in the presence of sulfuric acid, which facilitates the nucleophilic addition of a water molecule .

Scientific Research Applications

Chemical Structure and Crystallography

The study of nicotinonitrile derivatives, including those related to the specified compound, offers insights into their chemical structures and crystallography. Research by Chantrapromma et al. (2009) on similar nicotinonitrile derivatives reveals intricate details about the non-planar nature of these molecules, highlighting their potential for various chemical applications based on their structural properties, such as weak intramolecular C—H⋯N interactions and the formation of a supramolecular three-dimensional network in crystals Chantrapromma et al., 2009.

Synthesis and Chemical Reactions

The synthesis of related nicotinonitrile compounds demonstrates a variety of chemical reactions, such as the multicomponent synthesis method which is efficient and "green", highlighting the potential for synthesizing similar compounds through environmentally friendly processes Krauze et al., 2004. Additionally, the work by Moriarty et al. (1988) on the oxidation of amines to produce nitriles and ketones using iodosobenzene points to methodologies that could be applied to the oxidation of related compounds, offering pathways to nitriles and ketones critical in pharmaceuticals and materials science Moriarty et al., 1988.

Material Science Applications

The research into nicotinonitrile derivatives incorporating pyrene and/or fluorene moieties by Hussein et al. (2019) demonstrates the potential of these compounds in material science, particularly due to their strong blue-green fluorescence emission. This suggests that similar compounds could be utilized in the development of new materials with specific photophysical properties, useful in electronics or as environmental sensors Hussein et al., 2019.

Catalysis and Chemical Transformation

Research by Grasselli et al. (1988) into the ammoxidation of related compounds over V2O5 catalysts highlights the role these materials can play in catalysis, particularly in transforming basic organic compounds into more complex nitriles and aldehydes. This indicates potential applications in industrial chemical synthesis, where efficiency and selectivity are paramount Grasselli et al., 1988.

Properties

IUPAC Name

2-[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-21-9-3-5-15(17(21)23)18(24)22-10-6-14(7-11-22)25-16-13(12-19)4-2-8-20-16/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHNZSPTYGFNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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